(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide

Pharmacokinetics Enantioselective Metabolism Intravenous Administration

This is the isolated S(+)-enantiomer of prilocaine, essential for chiral HPLC method validation, impurity profiling, and enantioselective PK studies. Its distinct pharmacokinetics—124±64 min half-life vs 87±27 min for R(-)-prilocaine—demand a pure standard for regulatory-compliant bioanalysis. Procure as a certified 'Prilocaine Impurity 28' reference to ensure pharmacopoeial batch release and stability-testing accuracy.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 14289-31-7
Cat. No. B082525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide
CAS14289-31-7
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCCNC(C)C(=O)NC1=CC=CC=C1C
InChIInChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16)/t11-/m0/s1
InChIKeyMVFGUOIZUNYYSO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide (CAS 14289-31-7), the S(+)-Enantiomer of Prilocaine


(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide (CAS 14289-31-7), also referred to as S(+)-prilocaine or L-(+)-prilocaine, is the S-enantiomer of the amide-type local anesthetic prilocaine [1]. While prilocaine is clinically administered as a racemic (1:1) mixture of R(-) and S(+) enantiomers, this compound represents the isolated, optically pure S(+) form [2]. Its primary mechanism, shared with other local anesthetics, involves the blockade of voltage-gated sodium channels to inhibit neuronal signal propagation [3]. As a chiral molecule with a defined three-dimensional configuration (S at the stereogenic center), it is a critical reference standard for chiral analytical method development, impurity profiling, and investigations into enantioselective pharmacology [4].

Why S(+)-Prilocaine (CAS 14289-31-7) Cannot Be Replaced by Racemic Prilocaine or Other Local Anesthetics in Specialized Applications


Direct substitution of S(+)-prilocaine with racemic prilocaine or other amide-type local anesthetics is scientifically untenable in contexts requiring enantiomeric purity or precise pharmacokinetic prediction. The two enantiomers of prilocaine exhibit significantly divergent pharmacokinetic profiles in humans, with S(+)-prilocaine demonstrating a substantially longer terminal half-life (124±64 min) compared to R(-)-prilocaine (87±27 min, P<0.05) and a markedly lower total plasma clearance (1.91±0.30 L/min vs. 2.57±0.46 L/min for R(-)-prilocaine, P<0.0001) [1]. Furthermore, after oral administration of the racemate, plasma concentrations of S(+)-prilocaine are much higher than those of the R(-)-form, indicating enantioselective first-pass metabolism [2]. Consequently, using the racemate instead of the pure S-enantiomer introduces an unpredictable pharmacodynamic variable. In analytical and regulatory settings, the S-enantiomer serves as a critical impurity marker (Prilocaine Impurity 28) and is essential for validating chiral separation methods, making it irreplaceable for quality control and pharmacopoeial compliance .

Quantitative Differentiation of CAS 14289-31-7 (S-Prilocaine) from R(-)-Prilocaine and Lidocaine: A Comparator-Based Evidence Guide


Enantioselective Pharmacokinetics: S-Prilocaine Exhibits 43% Longer Terminal Half-Life and 26% Lower Clearance than R-Prilocaine in Humans

Following a 200 mg intravenous infusion of racemic prilocaine in healthy volunteers, the S(+)-enantiomer (this compound) demonstrated significantly different pharmacokinetic parameters compared to its R(-)-counterpart. The terminal half-life (t1/2) of S(+)-prilocaine was 124±64 min, which is 43% longer than that of R(-)-prilocaine (87±27 min, P<0.05) [1]. Total plasma clearance (CL) for S(+)-prilocaine was 1.91±0.30 L/min, 26% lower than R(-)-prilocaine's 2.57±0.46 L/min (P<0.0001) [2]. Mean residence time (MRT) was also substantially prolonged for S(+)-prilocaine (155±59 min) versus R(-)-prilocaine (108±30 min, P<0.005) [3].

Pharmacokinetics Enantioselective Metabolism Intravenous Administration

Enantioselective First-Pass Metabolism: S-Prilocaine Achieves Significantly Higher Plasma Levels After Oral Dosing

After oral administration of 300 mg of racemic prilocaine to 4 healthy volunteers, the plasma concentrations of the S(+)-enantiomer were found to be much higher than those of the R(-)-enantiomer [1]. This substantial difference was attributed to a large difference in intrinsic metabolic clearance of the isomers during first pass through the gut, liver, or both organs [2]. In contrast, after a brachial plexus block with 35 mL of 1.5% racemic prilocaine in 6 patients, the S(+)/R(-) plasma concentration ratio was near unity (1.06±0.06) [3].

First-Pass Metabolism Oral Bioavailability Enantioselective Clearance

Validated Chiral HPLC Method for S-Prilocaine Quantification in Human Serum

A stereoselective HPLC method using a brush-type (Pirkle-type) naphthyl ethylamine chiral stationary phase (Sumichiral OA-4700) was developed and validated for the simultaneous quantification of R(-)- and S(+)-prilocaine in human serum [1]. This method achieves sensitive and selective detection of both enantiomers with a flow rate of 0.8 mL/min and UV detection, enabling accurate pharmacokinetic and bioequivalence studies [2]. The method provides a direct, validated analytical tool for distinguishing and quantifying the target S(+)-enantiomer from its R(-)-counterpart in biological matrices.

Analytical Chemistry Chiral Separation Method Validation

Clinical Safety Profile: Prilocaine Offers Lower Incidence of Transient Neurologic Symptoms than Lidocaine in Spinal Anesthesia

In the context of spinal anesthesia for outpatient surgery, prilocaine is associated with a lower incidence of transient neurologic symptoms (TNS) compared to lidocaine, making it a suitable alternative when rapid recovery is desired [1]. This class-level safety advantage is a key differentiator for prilocaine-based formulations over lidocaine for certain procedures [2].

Spinal Anesthesia Neurotoxicity Transient Neurologic Symptoms

Regulatory Identification: CAS 14289-31-7 as a Designated Prilocaine Impurity (Impurity 28)

CAS 14289-31-7 is officially catalogued as Prilocaine Impurity 28, a known and regulated impurity in the pharmaceutical compound prilocaine . Its presence and quantification are mandated by pharmacopoeial standards for the quality control of prilocaine active pharmaceutical ingredient (API) and drug products [1]. Vendors supply this compound with certified purity (e.g., 98%) specifically for use as an impurity reference standard .

Pharmaceutical Impurity Quality Control Regulatory Compliance

High-Value Application Scenarios for S-Prilocaine (CAS 14289-31-7) in Research and Quality Control


Chiral Pharmacokinetic and Bioequivalence Studies

Investigators conducting human pharmacokinetic or bioequivalence studies of prilocaine formulations require pure S(+)-prilocaine as a reference standard to develop and validate stereoselective bioanalytical methods. The validated chiral HPLC method with UV detection [1] enables accurate measurement of the S-enantiomer's distinct pharmacokinetic profile, including its 43% longer half-life and 26% lower clearance compared to the R-enantiomer [2]. This is essential for regulatory submissions where enantiomer-specific data are mandated.

Pharmaceutical Impurity Profiling and Quality Control

Quality control laboratories in the pharmaceutical industry must procure CAS 14289-31-7 as a certified reference standard (Impurity 28) to comply with pharmacopoeial monographs for prilocaine API and finished drug products . Accurate quantification of this specific enantiomeric impurity is a critical control point in batch release and stability testing, directly impacting regulatory compliance and patient safety.

Enantioselective Toxicology and Metabolism Research

Researchers investigating the toxicity and metabolic fate of prilocaine, particularly the formation of methemoglobinemia via the metabolite ortho-toluidine, utilize the pure S-enantiomer to dissect enantiomer-specific contributions [3]. Studies demonstrating that S(+)-prilocaine achieves significantly higher plasma levels after oral administration due to enantioselective first-pass metabolism [4] highlight the need for the pure compound to accurately model human exposure and risk.

Development of Enantiopure Local Anesthetic Formulations

Pharmaceutical R&D groups exploring next-generation local anesthetics may use S(+)-prilocaine as a chiral building block or lead compound for developing single-enantiomer formulations. The knowledge that S(+)-prilocaine has a longer systemic residence time (MRT 155±59 min vs. 108±30 min for R(-)-prilocaine) [2] could inform the design of sustained-release or lower-toxicity products, leveraging the favorable safety profile of the prilocaine class relative to lidocaine [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.